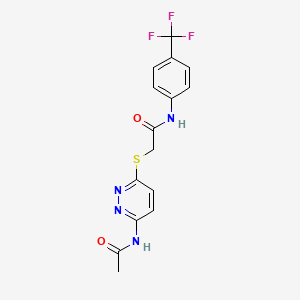
2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H13F3N4O2S and its molecular weight is 370.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel heterocyclic compound with potential therapeutic applications, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C18H18F3N3OS. Its structure includes a pyridazine ring and a trifluoromethyl phenyl group, which are critical for its biological activity. The presence of sulfur in the thio group contributes to its unique properties.
This compound has been identified as a glutaminase (GLS1) inhibitor , which is crucial in cancer metabolism. Inhibition of GLS1 disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. The compound demonstrates selectivity towards GLS1-mediated pathways, making it a promising candidate for targeted cancer therapies.
Biological Activity Data
Case Study 1: Efficacy Against Acute Myeloid Leukemia (AML)
In a study involving FLT3-ITD-positive AML cell lines, the compound was shown to effectively inhibit cell proliferation through apoptosis induction and cell cycle arrest at the G0/G1 phase. The results suggest that this compound could serve as a therapeutic agent in treating specific leukemia subtypes.
Case Study 2: In Vivo Tumor Growth Suppression
In vivo studies using mouse xenograft models indicated that treatment with this compound resulted in significant tumor growth suppression. The pharmacokinetic profile demonstrated favorable absorption and distribution characteristics, supporting its potential for clinical use.
Research Findings
Recent research highlights the importance of structural modifications to enhance the efficacy and selectivity of GLS1 inhibitors. The incorporation of various substituents on the pyridazine ring has been shown to affect both potency and selectivity against different cancer types.
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c1-9(23)19-12-6-7-14(22-21-12)25-8-13(24)20-11-4-2-10(3-5-11)15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWBBOHGDHXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














